[1-(Aminomethyl)cyclopropyl](4-chlorothiophen-2-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with 4-chlorothiophen-2-ylmethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures are in place .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: A similar compound with a different position of the chlorine atom on the thiophene ring.
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives: Compounds with a thiazole scaffold and similar functional groups.
Uniqueness
1-(Aminomethyl)cyclopropylmethanol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and thiophene rings, along with the aminomethyl and chloromethyl groups, contributes to its versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C9H12ClNOS |
---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(4-chlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H12ClNOS/c10-6-3-7(13-4-6)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
InChI Key |
XPETUTGEDUSUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CC(=CS2)Cl)O |
Origin of Product |
United States |
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